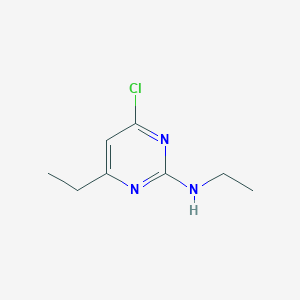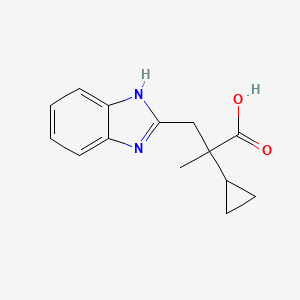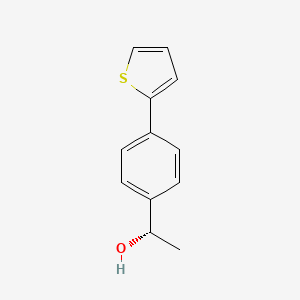
(1S)-1-(4-thien-2-ylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-thien-2-ylphenyl)ethanol is an organic compound that features a thienyl group attached to a phenyl ring, with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-thien-2-ylphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thien-2-ylbenzaldehyde and a suitable reducing agent.
Reduction Reaction: The key step involves the reduction of the aldehyde group to an alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(1S)-1-(4-thien-2-ylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to an alkane using strong reducing agents.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(4-thien-2-ylphenyl)ethanol depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The compound could modulate biochemical pathways, such as signaling cascades or metabolic processes.
類似化合物との比較
Similar Compounds
(1R)-1-(4-thien-2-ylphenyl)ethanol: The enantiomer of the compound with potentially different biological activity.
4-thien-2-ylphenylmethanol: A related compound with a methanol group instead of ethanol.
4-thien-2-ylphenylacetic acid: A compound with an acetic acid moiety.
Uniqueness
(1S)-1-(4-thien-2-ylphenyl)ethanol is unique due to its specific stereochemistry and the presence of both thienyl and phenyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H12OS |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
(1S)-1-(4-thiophen-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m0/s1 |
InChIキー |
FMRQFCJATDAHLB-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CS2)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


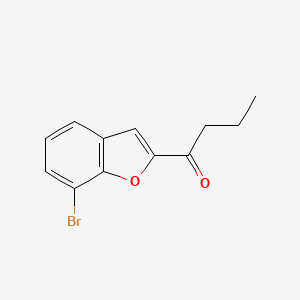
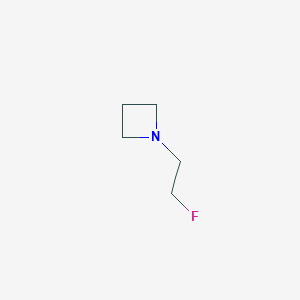
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


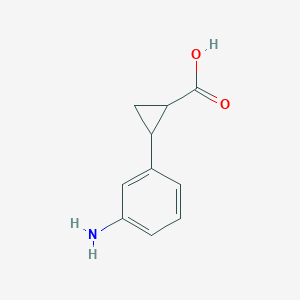
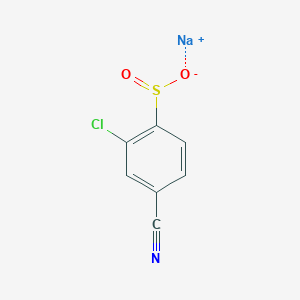
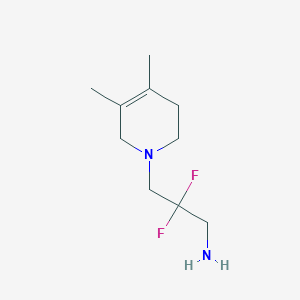
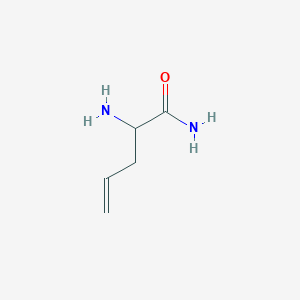
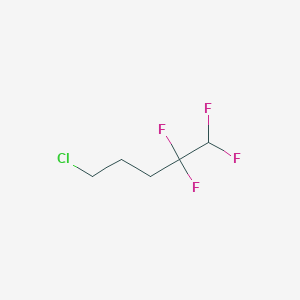
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
